molecular formula C18H25NO5 B13684434 [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate

[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate

Cat. No.: B13684434
M. Wt: 335.4 g/mol
InChI Key: GNNKLIKLASBJIB-UHFFFAOYSA-N
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Description

[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate is a chemical compound with the molecular formula C16H23NO5 It is a derivative of tetrahydrofuran and benzoate, featuring a Boc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving appropriate precursors.

    Esterification: The final step involves esterification of the tetrahydrofuran derivative with 4-methylbenzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with its target. This interaction may involve binding to the active site of an enzyme or receptor, leading to inhibition or activation of its function.

Comparison with Similar Compounds

[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate can be compared with similar compounds such as:

    [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl benzoate: This compound lacks the methyl group on the benzoate ring, which may affect its reactivity and binding properties.

    [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-chlorobenzoate: The presence of a chlorine atom on the benzoate ring can introduce different electronic effects and reactivity.

    [(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-nitrobenzoate:

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C18H25NO5/c1-12-5-7-13(8-6-12)16(20)23-11-15-9-14(10-22-15)19-17(21)24-18(2,3)4/h5-8,14-15H,9-11H2,1-4H3,(H,19,21)

InChI Key

GNNKLIKLASBJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2CC(CO2)NC(=O)OC(C)(C)C

Origin of Product

United States

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